Boc-beta-N-Methylamino-D-Ala

β-hairpin design conformational analysis peptide foldamers

Boc-beta-N-Methylamino-D-Ala is a uniquely engineered non-proteinogenic amino acid combining β-backbone extension, N-methylation at the β-position, and D-stereochemistry in a single scaffold (C₉H₁₈N₂O₄, MW 218.25). This triply-modified architecture cannot be replicated by standard Boc-D-Ala or Boc-β-Ala—substitution compromises multiple pharmacological parameters simultaneously. Evidence demonstrates that N-methylation at specific positions increases oral bioavailability 2–3× in rat models, while β-amino acid incorporation enhances enzymatic resistance. The D-β-N-methyl scaffold also boosts passive membrane permeability (2–10× in PAMPA). Procure this building block for CNS-penetrant macrocycles, orally delivered GPCR ligands, protein-protein interaction inhibitors, and protease-resistant antimicrobial peptides where precise conformational control governs target engagement.

Molecular Formula C9H18N2O4
Molecular Weight 218.25 g/mol
Cat. No. B13397021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-beta-N-Methylamino-D-Ala
Molecular FormulaC9H18N2O4
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CNC)C(=O)O
InChIInChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-10-4)7(12)13/h6,10H,5H2,1-4H3,(H,11,14)(H,12,13)/t6-/m1/s1
InChIKeyMPDRVOVGOYLKQX-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-beta-N-Methylamino-D-Ala: Procurement Guide for a Dual-Constrained Chiral Building Block in Peptide Therapeutics


Boc-beta-N-Methylamino-D-Ala is a specialized N-methylated β-amino acid derivative featuring tert-butyloxycarbonyl (Boc) protection and D-stereochemistry. This compound belongs to a privileged class of non-proteinogenic amino acids employed extensively in solid-phase peptide synthesis (SPPS) to engineer constrained peptide therapeutics [1]. The unique combination of β-amino acid backbone extension, N-methylation at the β-position, and D-configuration creates a triply-modified scaffold distinct from standard L-α-amino acids or singly-modified analogs. With molecular weight 218.25 g/mol and formula C9H18N2O4 , this compound is procured primarily for introducing both conformational constraint and enhanced pharmacological properties into bioactive peptide sequences.

Why Boc-beta-N-Methylamino-D-Ala Cannot Be Replaced by Standard Amino Acid Analogs


Standard Boc-D-Ala or Boc-β-Ala cannot replicate the functional profile of Boc-beta-N-Methylamino-D-Ala because substitution eliminates the synergistic effects of combined β-backbone extension, N-methylation, and D-stereochemistry. The absence of β-extension alters backbone hydrogen-bonding geometry; removal of N-methylation eliminates a critical hydrogen-bond donor, increasing susceptibility to proteolytic cleavage and reducing membrane permeability [1]; and inversion to L-stereochemistry produces opposite conformational preferences. In cyclic peptide optimization, N-methylation at specific positions can increase oral bioavailability by 2- to 3-fold in rat models compared to non-methylated controls [2], while β-amino acid incorporation alone enhances resistance to enzymatic degradation [3]. Substituting with simpler analogs therefore compromises multiple pharmacological parameters simultaneously—a risk unacceptable in lead optimization where precise structure-activity relationships govern candidate progression.

Quantitative Differentiation Evidence: Boc-beta-N-Methylamino-D-Ala versus Comparator Analogs


Conformational Constraint: N-Methylated D-β-Amino Acid versus Non-Methylated β-Ala in β-Sheet Nucleation

N-Methylation of heterochiral D-β-amino acids (class containing Boc-beta-N-Methylamino-D-Ala) enables β-sheet nucleation without requiring a ring or covalent constraint, whereas non-methylated β-amino acids lack this autonomous folding capacity. In a direct peptide folding study, incorporation of N-methylated D-amino acid followed by N-methylated L-amino acid produced well-defined β-hairpin structures with characteristic βII' turn geometry [1]. The N-methyl group eliminates one hydrogen-bond donor, reducing backbone solvation and favoring the trans amide conformation that stabilizes β-sheet folding [2].

β-hairpin design conformational analysis peptide foldamers reverse turn engineering

Membrane Permeability: N-Methylated Amino Acid-Containing Peptides versus Non-Methylated Controls in PAMPA

Peptides containing N-methylated amino acids (class including Boc-beta-N-Methylamino-D-Ala derivatives) exhibit significantly enhanced passive membrane diffusion compared to non-methylated peptide controls. In systematic parallel artificial membrane permeability assay (PAMPA) studies, N-methylated peptide libraries demonstrated permeability coefficients 2- to 10-fold higher than their non-methylated counterparts, with the magnitude of enhancement dependent on N-methylation position and frequency [1]. A pentapeptide containing two N-methyl amino acids spontaneously traversed both synthetic phospholipid bilayers and live cell membranes, while the non-methylated analog showed negligible passive permeability [2].

PAMPA membrane permeability blood-brain barrier peptide drug delivery

Metabolic Stability: N-Methylated versus Non-Methylated Peptides in Proteolytic Degradation Assays

N-Methylation at backbone amide positions confers significant protection against proteolytic degradation compared to non-methylated peptide controls. N-Methylated amino acids eliminate one hydrogen-bond donor per modified residue, disrupting recognition by proteolytic enzymes and reducing susceptibility to both digestive and serum proteases [1]. In antimicrobial peptide optimization studies, incorporation of N-methyl amino acids substantially reduced proteolytic degradation rates, enabling extended half-life and improved therapeutic properties [2]. This metabolic stabilization effect is independent of and additive to the protection conferred by D-amino acid substitution or cyclization strategies [3].

proteolytic stability metabolic resistance serum stability oral bioavailability

Stereochemical Integrity: Epimerization-Free Boc Protection for Dual-Modified D-β-Amino Acids

The combination of β-backbone extension and N-methylation creates a stereochemically sensitive scaffold requiring optimized protection strategies to maintain chiral integrity. Organocatalytic protocols employing EDC coupling enable epimerization-free preparation of dual-protected amino acid derivatives, including Boc-protected β-amino acids, with demonstrated racemization-free Boc deprotection conditions [1]. This is particularly critical for D-configured N-methyl-β-amino acids, where epimerization at either the α-carbon or during N-methyl installation would compromise the stereochemical identity essential for peptide folding control [2].

epimerization control chiral purity Boc deprotection solid-phase synthesis

Optimal Application Scenarios for Boc-beta-N-Methylamino-D-Ala in Research and Development


Design of Orally Bioavailable Cyclic Peptide Therapeutics

Incorporation of Boc-beta-N-Methylamino-D-Ala into cyclic peptide scaffolds addresses the primary limitation of peptide therapeutics: poor oral bioavailability. Systematic N-methylation strategies have demonstrated 2- to 3-fold improvements in rat oral bioavailability compared to non-methylated cyclic peptide controls [1]. The compound's D-β-N-methyl scaffold simultaneously enhances membrane permeability (2× to 10× increase in PAMPA Pe values [2]), reduces proteolytic degradation [3], and introduces conformational constraint favorable for target binding. Procurement is indicated for medicinal chemistry programs targeting intracellular protein-protein interaction inhibitors, GPCR peptide ligands, or orally delivered macrocyclic drugs.

β-Sheet and β-Hairpin Peptide Engineering for Chemical Biology Probes

Boc-beta-N-Methylamino-D-Ala enables autonomous β-sheet nucleation without requiring ring constraints or traditional turn-inducing motifs like D-Pro-Gly [4]. This expands accessible peptide foldamer space for chemical biology tool development. The compound permits substitution of D-Pro in βII' turn nucleating positions with N-methylated D-β-amino acids while maintaining well-defined β-hairpin folding [4]. Applications include development of protein-protein interaction inhibitors, amyloid aggregation modulators, and synthetic protein mimics where precise conformational control determines target engagement. The D-configuration combined with N-methylation produces unique right-handed twist modulation in β-sheet architectures [4].

Blood-Brain Barrier (BBB) Penetrant Peptide Shuttle Development

Peptide families containing N-methylated amino acids demonstrate significantly enhanced BBB permeability compared to non-methylated counterparts in systematic library screening [2]. Boc-beta-N-Methylamino-D-Ala is strategically positioned for CNS-targeted peptide therapeutics and BBB shuttle conjugate development. The reduced hydrogen-bond donor count from N-methylation correlates with increased lipophilicity and passive diffusion across tight endothelial barriers [2]. Applications include development of peptide-drug conjugates for CNS delivery of non-permeant small molecules, and design of BBB-penetrant therapeutic peptides for neurological indications where passive permeability remains the primary hurdle.

Protease-Resistant Antimicrobial Peptide Optimization

Boc-beta-N-Methylamino-D-Ala addresses the critical liability of antimicrobial peptides (AMPs): rapid proteolytic degradation that limits systemic application. N-Methyl amino acid incorporation substantially reduces degradation rates by digestive and serum proteases while maintaining or enhancing antimicrobial activity [3]. The D-β-N-methyl scaffold provides three synergistic stability features: β-backbone extension evades standard protease recognition, D-stereochemistry resists mammalian endopeptidases, and N-methylation eliminates backbone hydrogen-bond donor recognition elements [3]. This compound is indicated for AMP lead optimization programs seeking to extend plasma half-life, enable oral administration, or reduce proteolytic inactivation in biological fluids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-beta-N-Methylamino-D-Ala

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.